molecular formula C17H14O6 B190438 Aflatoxin B2 CAS No. 7220-81-7

Aflatoxin B2

Cat. No. B190438
CAS RN: 7220-81-7
M. Wt: 314.29 g/mol
InChI Key: WWSYXEZEXMQWHT-WNWIJWBNSA-N
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Description

Aflatoxin B2 is a toxic compound produced by certain species of fungi, which are commonly found in soil and food products. It is a mycotoxin, which is a naturally-occurring poisonous substance produced by mold. Aflatoxin B2 is one of the most potent and widely studied mycotoxins, and is known to be carcinogenic and mutagenic. It is also known to cause a variety of other health effects, such as liver damage, immunosuppression, and reproductive toxicity.

Scientific Research Applications

Biomarker Utilization in Cancer Research

Aflatoxins, particularly Aflatoxin B1, have been extensively studied for their carcinogenic properties. These studies have led to the development of aflatoxin-specific biomarkers, which are now being utilized in epidemiological studies and as intermediate markers in cancer prevention studies. This research emphasizes the critical role of biomarkers in identifying stages of environmental agent-induced health effects, such as those caused by aflatoxins found in foods like corn, peanuts, and various nuts. The development of these biomarkers is based on extensive knowledge of the biochemistry and toxicology of aflatoxins, providing valuable data for disease risk modulation and preventive interventions in high-risk populations for cancer (Groopman & Kensler, 2005).

Aflatoxin Detection and Biosensor Development

The development of DNA aptamers that recognize Aflatoxin B2 (AFB2) with high specificity has been a significant advancement in aflatoxin research. These aptamers have been used to construct fluorescent biosensors, offering a method for sensitive and specific detection of AFB2 in food products. This approach demonstrates the potential of biosensor technology in the detection and monitoring of aflatoxin contamination, critical for food safety and public health (Ma et al., 2015).

Environmental Impact and Food Safety

Studies have shown the extensive contamination of food and feed by aflatoxins, including Aflatoxin B2, highlighting the significant global health issues posed by these mycotoxins. Aflatoxins are known for their hepatocarcinogenic properties, especially in conjunction with chronic hepatitis B virus infection. These findings underscore the need for effective strategies to mitigate exposure and address the health risks associated with aflatoxin contamination in food sources (Wild & Gong, 2010).

Aflatoxin B2 in Aquatic Species

Research on the metabolism and toxicity of aflatoxins in aquatic species has been an emerging focus. Studies have explored the impact of aflatoxins, including Aflatoxin B2, on fish farming production, revealing significant problems in aquaculture systems. Understanding the toxicological effects of aflatoxins in marine aquacultured species offers new insights into the risks these contaminants pose to aquatic ecosystems and the food chain (Santacroce et al., 2008).

properties

IUPAC Name

(3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSYXEZEXMQWHT-WNWIJWBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70222535
Record name Aflatoxin B2
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Molecular Weight

314.29 g/mol
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Physical Description

Solid; Exhibits blue fluorescence; [Merck Index] Colorless to yellow solid; [HSDB] White powder; [MSDSonline]
Record name Aflatoxin B2
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Mechanism of Action

With the 4 principal aflatoxins tested, the order of inhibitory effect on RNA polymerase ii was: b1 greater than g1 greater than b1, g2., Ability of aflatoxin b1, aflatoxin b2, & aflatoxin g1 to inhibit RNA polymerase activity & decr RNA content in rat hepatocyte nuclei was qualitatively similar to the carcinogenic & acute & subacute toxic actions of these compounds., The interaction of aflatoxin B2 (AFB2) in vivo with rat liver nuclear macromolecules was examined in an attempt to correlate this binding with biological potency. The incorporation of [(3)H]AFB2 residues into rat liver histones and DNA was determined 2, 24 and 48 hr following administration of a single ip dose of 1 mg [(3)H]AFB2/kg bw. At each time point, histone H1 and the total histone fraction contained 5--30-fold more [(3)H]AFB2 moieties than did DNA on a weight basis. Analytical reversed-phase HPLC of the acid hydrolysis products resulting from AFB2 binding to DNA revealed that 85% of the radioactivity co-chromatographed with the major aflatoxin B1-DNA adduct, 2,3-dihydro-2-(N7-guanyl)-3-hydroxyaflatoxin B1. These studies revealed an apparent correlation between AFB2 derived binding to DNA in vivo in rats and its potency as a toxin and carcinogen in this species., Aflatoxins produce singlet oxygen upon their exposure to UV (365-nm) light. Singlet oxygen in turn activates them to mutagens and DNA binding species. DNA binding and mutagenesis by aflatoxins were enhanced in D2O as compared to reactions in H2O, and a singlet oxygen scavenger inhibited mutagenesis. DNA photobinding of 3H-aflatoxin B1 increased in the presence of unlabeled aflatoxin B2, and the addition of aflatoxin B2 enhanced mutagenesis by aflatoxin B1 in a synergistic manner. These results are compatible with the notion that singlet oxygen, formed by one aflatoxin molecule, can readily activate another aflatoxin molecule. This may bear an environmental implication in that the weakly carcinogenic aflatoxin B2, which is often produced in nature together with aflatoxin B1, may be important in enhancing the activation of aflatoxin B1 by sunlight.
Record name AFLATOXIN B2
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Product Name

Aflatoxin B2

Color/Form

Crystals, Colorless to pale yellow crystals, Crystals from chloroform and pentane, Yellow crystals with blue fluorescence

CAS RN

7220-81-7
Record name Aflatoxin B2
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Record name Aflatoxin B2
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Record name Aflatoxin B2
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Record name 2,3,6aα,8,9,9aα-hexahydro-4-methoxycyclopenta[c]furo[2',3':4,5]furo[2,3-h]chromene-1,11-dione
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Record name AFLATOXIN B2
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Record name AFLATOXIN B2
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Melting Point

287.5 °C
Record name AFLATOXIN B2
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3454
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,130
Citations
SB Chang, MM Abdel Kader, EL Wick, GN Wogan - Science, 1963 - science.org
… We have identified and evaluated the toxicity of a second blue-fluorescent compound, aflatoxin B2… This compound, aflatoxin B2, was purified by recrystallization from chloroformpentane. …
Number of citations: 126 www.science.org
D Tang, JC Sauceda, Z Lin, S Ott, E Basova… - Biosensors and …, 2009 - Elsevier
A novel membrane-based lateral-flow immunodipstick assay was developed for the fast screening of aflatoxin B 2 (AFB 2 ) as a model compound in food samples. The detector reagent …
Number of citations: 253 www.sciencedirect.com
X Ma, W Wang, X Chen, Y Xia, N Duan, S Wu, Z Wang - Food Control, 2015 - Elsevier
… In this study, SELEX was used for the successful selection of the Aflatoxin B2 (AFB2) aptamer. Aminated Fe 3 O 4 magnetic nanoparticles served as the carrier to fix the activated AFB2. …
Number of citations: 54 www.sciencedirect.com
G Zhou, EJ Corey - Journal of the American Chemical Society, 2005 - ACS Publications
A highly enantioselective [3+2]-cycloaddition reaction of 2,3-dihydrofuran with 1,4-benzoquinones using a chiral oxazaborolidinium triflimidate as catalyst has been developed which …
Number of citations: 107 pubs.acs.org
A Gündüz, E Yalçın, K Çavuşoğlu - Scientific Reports, 2021 - nature.com
In this study, the toxic effects of aflatoxin B 2 (AFB 2 ) on Swiss albino mice and the protective effects of resveratrol were investigated. Physiological (body weight, liver and kidney weight)…
Number of citations: 18 www.nature.com
SA Eastham, SP Ingham, MR Hallett, J Herbert… - Tetrahedron letters, 2006 - Elsevier
… In this letter we present our findings on the application of the Dötz reaction to the synthesis of aflatoxin B2, 1, a representative member of the furo[2,3-b]benzofuran family of mycotoxins …
Number of citations: 30 www.sciencedirect.com
Y Luan, J Chen, G Xie, C Li, H Ping, Z Ma, A Lu - Microchimica Acta, 2015 - Springer
… We describe a fast and sensitive method for the detection of aflatoxin B2 (AFB2) that is based on the addition of AFB2-sensitive aptamers to a colloidal solution of gold nanoparticles (…
Number of citations: 53 link.springer.com
KL Hastings, JJ Tulis, JH Dean - Journal of Agricultural and Food …, 1988 - ACS Publications
… OA), a protein-reactive derivative of aflatoxin B2 (AFB2), was bound to … Aflatoxin B2 (AFB2) is a biosynthetic derivative of the more … (3) The ELISA method developed with antiaflatoxin B2 …
Number of citations: 28 pubs.acs.org
BD Roebuck, WG Siegel, GN Wogan - Cancer Research, 1978 - AACR
The metabolism of aflatoxin B 2 by postmitochondrial supernatant ractions of duck, rat, mouse, and human livers was studied in an in vitro system. Duck liver had a much higher level of …
Number of citations: 41 aacrjournals.org
AP Karmanov, AV Kanarsky, LS Kocheva… - Reactive and Functional …, 2021 - Elsevier
… It should be noted that the studied samples are able to adsorb not only aflatoxin B2, but also other mycotoxins, including ochratoxin A (OTA) (Fig. S1 Supplementary data). This …
Number of citations: 5 www.sciencedirect.com

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